Comparative Suzuki-Miyaura Coupling Yield
In a study comparing the reactivity of various arylboronic acids under optimized Suzuki-Miyaura conditions, 3,4-dichlorophenylboronic acid delivered a 56% yield in dry toluene and a 65% yield in a 1,4-dioxane/water mixture when coupled with an aryl chloride [1]. This performance is directly comparable to that of 4-chlorophenylboronic acid, which gave yields of 63% and 64% respectively under the same conditions, and to 3-chlorophenylboronic acid with yields of 68% and 75% [1].
| Evidence Dimension | Suzuki-Miyaura Cross-Coupling Reaction Yield |
|---|---|
| Target Compound Data | 56% (dry toluene), 65% (1,4-dioxane/water) |
| Comparator Or Baseline | 3-Chlorophenylboronic acid: 68% (toluene), 75% (dioxane/water); 4-Chlorophenylboronic acid: 63% (toluene), 64% (dioxane/water) |
| Quantified Difference | Yield is 7-12% lower than 3-chlorophenylboronic acid and 1-7% different from 4-chlorophenylboronic acid, depending on the solvent system. |
| Conditions | Reaction conditions: Aryl chloride coupling partner with various arylboronic acids, catalyzed by a Pd catalyst system. Yields reported for reactions in dry toluene and in 1,4-dioxane/water [1]. |
Why This Matters
This data provides a quantifiable performance benchmark for selecting this specific building block, confirming its adequate reactivity is maintained despite the additional electron-withdrawing chlorine substituent, which is essential for constructing the target molecular architecture.
- [1] Table 2 from: (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. PMC7751914. View Source
